6-Ethenylpyridine-2-carbaldehyde hydrochloride
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Overview
Description
6-Ethenylpyridine-2-carbaldehyde hydrochloride is a chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol . . This compound is characterized by the presence of an ethenyl group attached to a pyridine ring, along with a carbaldehyde group and a hydrochloride salt.
Preparation Methods
The synthesis of 6-Ethenylpyridine-2-carbaldehyde hydrochloride typically involves the reaction of 6-ethenylpyridine with an appropriate aldehyde under controlled conditions . The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability .
Chemical Reactions Analysis
6-Ethenylpyridine-2-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Ethenylpyridine-2-carbaldehyde hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethenylpyridine-2-carbaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
6-Ethenylpyridine-2-carbaldehyde hydrochloride can be compared with other similar compounds, such as:
6-Vinylpyridine: Similar structure but lacks the carbaldehyde group.
2-Pyridinecarboxaldehyde: Similar structure but lacks the ethenyl group.
6-Methylpyridine-2-carbaldehyde: Similar structure but has a methyl group instead of an ethenyl group. The uniqueness of this compound lies in its combination of the ethenyl and carbaldehyde groups, which confer specific reactivity and applications.
Biological Activity
6-Ethenylpyridine-2-carbaldehyde hydrochloride is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with various aldehydes under acidic conditions. The process can be optimized by adjusting reaction conditions such as temperature and catalyst type to yield high purity products .
Antiviral Activity
Research indicates that derivatives of pyridine compounds, including 6-ethenylpyridine-2-carbaldehyde, exhibit significant antiviral properties. For instance, studies have demonstrated that certain substituted pyridine derivatives show inhibitory effects against the dengue virus serotype 2 (DENV2), with IC50 values indicating effective concentration levels for antiviral activity .
Table 1: Antiviral Activity of Pyridine Derivatives
Compound | Virus Target | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
---|---|---|---|---|
Iso-Pr-substituted derivative | DENV2 | 3.03 | 16.06 | 5.30 |
Iso-Bu derivative | DENV2 | 0.49 | 19.39 | 39.5 |
Cytotoxicity
In addition to antiviral properties, cytotoxicity assessments have been conducted to evaluate the safety profile of these compounds. The cytotoxicity is measured using cell lines such as MCF-7 and Huh7, with results showing varying degrees of toxicity depending on the substituents on the pyridine ring .
Table 2: Cytotoxicity Data
Compound | Cell Line | IC50 (µM) |
---|---|---|
Ethyl-substituted derivative | MCF-7 | 16.54 |
Isopropyl-substituted derivative | Huh7 | 5.27 |
The mechanism by which this compound exerts its biological effects appears to involve interference with viral replication processes. Studies suggest that these compounds do not exhibit virucidal activity but instead inhibit the early stages of viral lifecycle by reducing intracellular production of viral proteins . This mode of action is crucial for developing therapeutic strategies against viral infections.
Case Studies
- Dengue Virus Inhibition : A study evaluated various pyridine derivatives against DENV2, revealing that the iso-Bu derivative showed exceptional selectivity and potency, suggesting a promising avenue for further drug development against dengue fever .
- Antioxidant Activity : Although primarily focused on antiviral properties, some studies also assessed antioxidant capabilities using the DPPH assay, indicating low antioxidant activity compared to standard antioxidants like ascorbic acid .
Properties
Molecular Formula |
C8H8ClNO |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
6-ethenylpyridine-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C8H7NO.ClH/c1-2-7-4-3-5-8(6-10)9-7;/h2-6H,1H2;1H |
InChI Key |
NYPNILHHXGHZCR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NC(=CC=C1)C=O.Cl |
Origin of Product |
United States |
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